6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol
Description
6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol is a bicyclic heterocyclic compound featuring a partially hydrogenated benzofuran core with a hydroxyl group at position 4 and a trifluoromethyl (-CF₃) group at position 5. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a promising intermediate for pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)5-3-7(13)6-1-2-14-8(6)4-5/h1-2,5,7,13H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZPTZPDPBNTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C(C1O)C=CO2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) . Another approach involves the use of sodium trifluoroacetate and copper(I) iodide for the trifluoromethylation of aromatic halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. The presence of the trifluoromethyl group may enhance biological activity by improving metabolic stability and bioavailability. Studies on related benzofuran derivatives have demonstrated their efficacy against various cancer cell lines .
2. Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Similar tetrahydrobenzofuran derivatives have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. This property can be attributed to the compound's ability to disrupt microbial cell membranes .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects. Compounds with similar structures have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Material Science Applications
1. Fluorinated Polymers
Due to its trifluoromethyl group, this compound can be utilized in the synthesis of fluorinated polymers with enhanced thermal and chemical resistance. These materials are valuable in industries such as electronics and aerospace .
2. Coatings and Adhesives
The unique properties of this compound make it suitable for use in specialized coatings and adhesives that require high durability and resistance to solvents and environmental factors .
Case Studies
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target, thereby increasing its efficacy. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzofuran Core
The following table summarizes key analogs of 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol, highlighting structural differences and their implications:
Key Observations:
- Trifluoromethyl vs. Difluoromethyl: The -CF₃ group (in the target compound) offers greater electronegativity and lipophilicity compared to -CHF₂, which may improve membrane permeability in drug design .
- Hydroxyl vs.
- Methyl Substitution: Addition of a methyl group (e.g., at position 3) increases steric bulk, which could influence binding interactions in biological systems .
Physicochemical and Pharmacological Profiles
- Lipophilicity: The -CF₃ group increases logP values, enhancing blood-brain barrier penetration compared to non-fluorinated analogs. This property is critical in CNS-targeting drugs, as seen in diltiazem derivatives () .
- Metabolic Stability: Fluorinated compounds resist oxidative metabolism, extending half-life. For example, the 8-chloro derivative of diltiazem () was developed for prolonged action, a principle applicable to trifluoromethylated benzofurans .
- Stereochemical Complexity: Compounds like tert-butyl (R)-1-oxo-2-((R)-2-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydrobenzofuran-4-yl)-2,3-dihydro-1H-indene-2-carboxylate () demonstrate the importance of stereochemistry in biological activity, achieving >99% e.e. via optimized syntheses .
Biological Activity
6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula: C10H11F3O2
- Molecular Weight: 232.19 g/mol
- CAS Number: 102547748
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related benzofuran derivatives can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of reactive oxygen species (ROS) levels .
Table 1: Summary of Anticancer Activity
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. It has been suggested that compounds with a similar structure can protect neuronal cells from oxidative stress-induced damage. The mechanism involves the inhibition of neuronal apoptosis and modulation of neuroinflammatory responses .
Case Study: Neuroprotection in Animal Models
In an animal model study, administration of related tetrahydrobenzofuran derivatives resulted in reduced neuronal cell death following ischemic injury. The treatment group showed improved cognitive function compared to the control group .
Apoptosis Pathways
The biological activity of this compound is primarily mediated through apoptosis pathways. Key mechanisms include:
- Caspase Activation: The compound appears to activate caspases (e.g., caspase-3 and -9), leading to programmed cell death.
- ROS Modulation: It may influence ROS levels within cells, which are critical in signaling pathways associated with apoptosis.
- Bcl-2 Family Proteins: Alteration in the expression of Bcl-2 family proteins has been observed, indicating a potential pathway for inducing apoptosis .
Pharmacokinetics and Toxicology
Limited data are available regarding the pharmacokinetics of this compound. However, studies on structurally similar compounds suggest moderate bioavailability and potential hepatotoxic effects at high doses .
Safety Profile:
The compound is classified under hazardous materials with precautionary statements regarding its handling due to potential toxicity .
Q & A
Q. How to troubleshoot low yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
